molecular formula C12H4Cl6 B1617541 2,3,3',4,5',6-Hexachlorobiphenyl CAS No. 74472-43-8

2,3,3',4,5',6-Hexachlorobiphenyl

Cat. No.: B1617541
CAS No.: 74472-43-8
M. Wt: 360.9 g/mol
InChI Key: UNPTZXSJGZTGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3',4,5',6-Hexachlorobiphenyl is a useful research compound. Its molecular formula is C12H4Cl6 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Behavior Analysis

  • Atmospheric Distribution and Fate: Yang et al. (2016) explored the reactivity of polychlorinated biphenyls (PCBs) like 2,3,3',4,5',6-Hexachlorobiphenyl with hydroxyl radicals in the atmosphere. They developed a quantitative structure-activity relationship (QSAR) model to predict the reaction rates of PCBs, indicating the significance of polarizability in determining reactivity. This study aids in understanding the global distribution and atmospheric fate of such PCBs (Yang et al., 2016).

Toxicity and Risk Assessment

  • Toxicity Analysis Using Molecular Descriptors: A study by Eddy (2020) linked the toxicity of PCBs, including this compound, to various molecular descriptors. This quantitative structure-toxicity relationship helps estimate the degree of toxicity of PCBs based on quantum chemical and topological parameters (Eddy, 2020).

Environmental Degradation Methods

  • Degradation by Sodium Dispersion: Noma et al. (2007) investigated the degradation pathways of various PCB congeners, including hexachlorobiphenyls, using the sodium dispersion method. This method showed potential for dechlorinating PCBs at a low temperature, offering insights into effective degradation techniques for such persistent pollutants (Noma et al., 2007).

Computational Studies and Predictive Modeling

  • Density Functional Theory Studies: Arulmozhiraja et al. (2002) conducted density functional theory studies on selected PCBs, including hexachlorobiphenyl. This study provided insights into the molecular structures of radical ions of PCBs, which is vital for understanding their environmental interactions and potential risks (Arulmozhiraja et al., 2002).

Biodegradation and Bioconversion

  • Fungal Bioconversion: Kamei et al. (2006) demonstrated the degradation of coplanar PCBs by the white-rot fungus Phlebia brevispora. This study highlights the potential of using specific fungi for the bioconversion of toxic PCBs, paving the way for bioremediation strategies (Kamei et al., 2006).

Mechanism of Action

Target of Action

2,3,3’,4,5’,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It achieves this by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets by regulating their expression. Specifically, it inhibits the basal and circadian expression of PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various biological processes.

Biochemical Pathways

It is known that the compound’s regulation of per1 can impact thecircadian rhythm . The circadian rhythm is a natural, internal process that regulates the sleep-wake cycle and repeats roughly every 24 hours. It can affect hormone levels, eating habits, digestion, body temperature, and other important bodily functions.

Pharmacokinetics

Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues . This property can lead to bioaccumulation and biomagnification, potentially resulting in harmful health effects. The compound’s bioavailability would be influenced by its lipophilicity, as well as factors such as its route of administration and the individual’s metabolic rate.

Result of Action

The primary result of 2,3,3’,4,5’,6-Hexachlorobiphenyl’s action is the disruption of the circadian rhythm due to its inhibition of PER1 . This can lead to a variety of effects at the molecular and cellular level, potentially impacting sleep patterns, hormone regulation, and other circadian-controlled processes.

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-8(15)4-9(16)11(17)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPTZXSJGZTGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074232
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-43-8
Record name PCB 161
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG34P342V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3',4,5',6-Hexachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,3',4,5',6-Hexachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3,3',4,5',6-Hexachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3,3',4,5',6-Hexachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3,3',4,5',6-Hexachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3,3',4,5',6-Hexachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.